molecular formula C32H62O4 B12990282 Dimethyl triacontanedioate

Dimethyl triacontanedioate

Cat. No.: B12990282
M. Wt: 510.8 g/mol
InChI Key: TVLUURPTIMUJNX-UHFFFAOYSA-N
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Description

Dimethyl triacontanedioate is an organic compound with the molecular formula C32H62O4. It is a diester derived from triacontanedioic acid, where both carboxyl groups are esterified with methanol. This compound is part of the larger family of long-chain aliphatic diesters, which are known for their unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl triacontanedioate can be synthesized through the esterification of triacontanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:

HOOC-(CH2)28-COOH+2CH3OHCH3OOC-(CH2)28-COOCH3+2H2O\text{HOOC-(CH}_2\text{)}_{28}\text{-COOH} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OOC-(CH}_2\text{)}_{28}\text{-COOCH}_3 + 2\text{H}_2\text{O} HOOC-(CH2​)28​-COOH+2CH3​OH→CH3​OOC-(CH2​)28​-COOCH3​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the removal of water by azeotropic distillation can help drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dimethyl triacontanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed back to triacontanedioic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Transesterification: Conducted with sodium methoxide or potassium tert-butoxide in an alcohol solvent.

Major Products

    Hydrolysis: Triacontanedioic acid and methanol.

    Reduction: 1,30-Triacontanediol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Dimethyl triacontanedioate has several applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactivity of long-chain aliphatic diesters.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of dimethyl triacontanedioate in biological systems is not well understood. it is believed to interact with lipid membranes, potentially altering their fluidity and permeability. The long aliphatic chain of the compound allows it to integrate into lipid bilayers, affecting the overall structure and function of the membrane.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl hexadecanedioate: A shorter-chain diester with similar chemical properties but different physical characteristics.

    Dimethyl octadecanedioate: Another long-chain diester with comparable reactivity but differing in chain length.

    Dimethyl dodecanedioate: A medium-chain diester with distinct physical and chemical properties due to its shorter chain length.

Uniqueness

Dimethyl triacontanedioate is unique due to its exceptionally long aliphatic chain, which imparts distinct physical properties such as higher melting point and lower solubility in water compared to shorter-chain diesters. These properties make it particularly useful in applications requiring long-chain aliphatic compounds.

Properties

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

dimethyl triacontanedioate

InChI

InChI=1S/C32H62O4/c1-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-2/h3-30H2,1-2H3

InChI Key

TVLUURPTIMUJNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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